Vanadium-gallium

説明

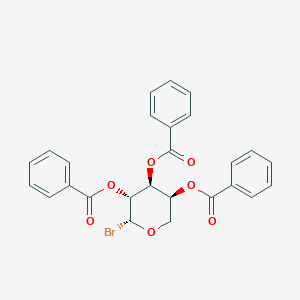

Vanadium-gallium (V3Ga) is a superconducting alloy of vanadium and gallium . It is often used for the high field insert coils of superconducting electromagnets . Vanadium–gallium tape is used in the highest field magnets (magnetic fields of 17.5 T) .

Synthesis Analysis

The synthesis of Vanadium-gallium involves the use of Ga as a support modifier and V as a second promoter on the NiMoV/Al2O3-Ga2O3 catalyst . The synthesis method varies, including sol–gel synthesis and impregnation synthesis .

Molecular Structure Analysis

The structure of the superconducting A15 phase of V3Ga is similar to that of the more common Nb3Sn . Molecular vanadium oxides are a structurally and chemically versatile sub-class of polyoxometalates . Fundamental concepts of their formation, templating mechanism, and aggregation under aqueous and non-aqueous conditions are presented .

Chemical Reactions Analysis

The gallium electrodeposition process was determined as mixed control and forced convection is expected to further improve the CE . The apparent activation energy and kinetic current from the electrochemical reactions were determined to be 23.335 kJ mol −1 and 47.6 mA, respectively .

Physical And Chemical Properties Analysis

Vanadium–gallium has a molecular weight of 222.55 g/mol and a melting point of 1720 °C . It has an A15 phase, which makes it extremely brittle . One must be extremely cautious not to over-bend the wire when handling it . Its superconducting properties include a critical temperature (Tc) of 14.2 K and an upper critical field (Hc2) of over 19 T .

科学的研究の応用

Vanadium's Biological and Pharmacological Applications : Vanadium is recognized for its dual character and multidirectional action, receiving significant attention in pharmacology and various scientific disciplines (Ścibior et al., 2016).

Vanadium-doped Gallium Lanthanum Sulphide Glass : Research has shown that this material displays distinct absorption bands and broad photoluminescence, suggesting potential development for lasers or optical amplifiers (Hughes et al., 2007).

Gallium Extraction from Bayer Liquor : A study on gallium extraction using ion exchange chelating resin highlighted efficient separation of gallium and vanadium, with potential applications in material processing (Rao et al., 2003).

Recovery from Bayer Process By-products : A purification process has been developed for recovering vanadium and gallium from waste by-products of the Bayer process (Gladyshev et al., 2015).

Vanadium-Gallium System for Fusion Reactor Applications : Research on vanadium-gallium-based alloys suggests they are promising candidates for reduced activation structure materials in fusion reactors due to their superior activation parameters and ductility (Ivanov et al., 1996).

Vanadium in Medicine : Vanadium compounds have been proposed for the treatment of diabetes, cancer, and diseases caused by parasites, owing to their activation of numerous signaling pathways (Pessoa et al., 2014).

Vanadium Production and Processing : Vanadium is used extensively in alloys and for energy storage, with the global supply originating from various primary sources (Moskalyk & Alfantazi, 2003).

Vanadium-Gallium Alloys in Neutron Irradiation : Research has shown that vanadium-gallium alloys exhibit negligible swelling and maintain elastic properties after neutron irradiation, important for nuclear applications (Dediurin et al., 1998).

Safety And Hazards

将来の方向性

Australia holds the third largest amount of vanadium in the world, yet doesn’t produce any . With the focus on renewable energy and overpopulation driving up demand, Australia has an “enormous” opportunity to supply the world with the "new-economy mineral" . Vanadium flow batteries (VFBs) first become commercially suitable in 2030 with a small share, growing modestly to capture a wider market for storage applications in large renewables projects .

特性

InChI |

InChI=1S/Ga.3V | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPAABJIBIBFRST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[V].[V].[V].[Ga] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GaV3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.548 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Silver grey powder; Insoluble in water; [MSDSonline] | |

| Record name | Vanadium gallide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8224 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Vanadium-gallium | |

CAS RN |

12024-15-6 | |

| Record name | Gallium, compd. with vanadium (1:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012024156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4AR,6S,7R,8R,8aR)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B76243.png)

![4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B76250.png)